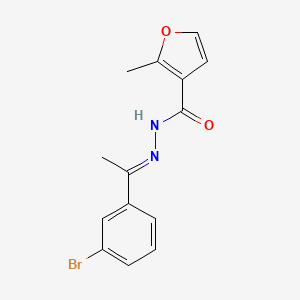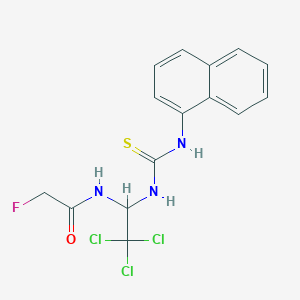
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide is a complex organic compound with the molecular formula C15H13Cl3FN3OS and a molecular weight of 408.712 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, a trichloroethyl group, and an acetamide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are carefully controlled to maintain product quality .
Analyse Chemischer Reaktionen
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets.
In industry, 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and pathways .
Wirkmechanismus
The mechanism of action of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function .
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2-F-N-(2,2,2-Trichloro-1-(((4-chloroanilino)carbothioyl)amino)ethyl)benzamide and N-[2,2,2-Trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]heptanamide . These compounds share similar structural features, such as the trichloroethyl group and the carbothioyl moiety, but differ in their specific substituents and overall molecular structure.
The uniqueness of this compound lies in its naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C15H13Cl3FN3OS |
|---|---|
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C15H13Cl3FN3OS/c16-15(17,18)13(21-12(23)8-19)22-14(24)20-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
TVRRYFGWENQVNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)



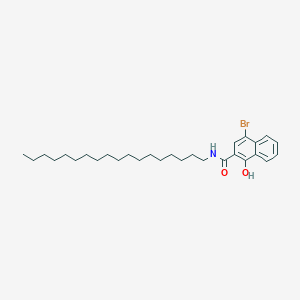
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992185.png)
![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)
![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)
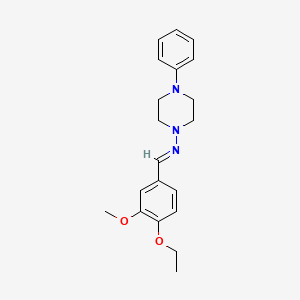
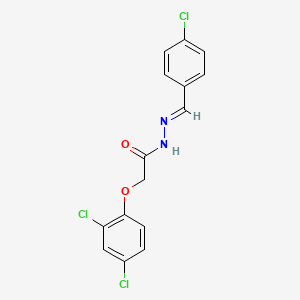
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)

